N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups such as ethyl, methoxy, methyl, and carboxamide. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Substitution Reactions:
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction involving the corresponding carboxylic acid derivative and an amine source.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Scientific Research Applications
N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial targets, resulting in antimicrobial activity.
Comparison with Similar Compounds
N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:
N-(4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-4-methoxy-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a chloro group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-4-15-7-9-16(10-8-15)22-21(26)20-18(27-3)13-19(25)24(23-20)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRVDGWUZBGGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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